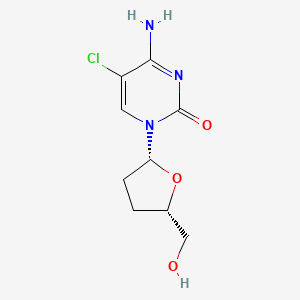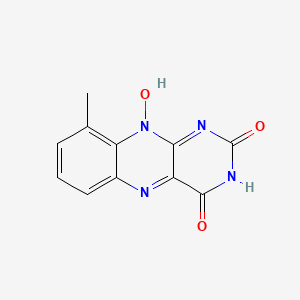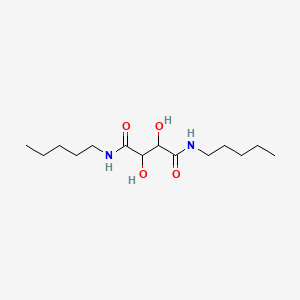
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is a chemical compound characterized by the presence of two hydroxyl groups and two pentyl groups attached to a succinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide typically involves the reaction of succinic anhydride with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxy-N,N,N’,N’-tetramethylbutanediamide: Similar structure but with tetramethyl groups instead of pentyl groups.
N,N’-Diallyl-2,3-dihydroxysuccinamide: Contains allyl groups instead of pentyl groups.
2,3-Dihydroxyquinoxaline-5-carboxamide: Different core structure but similar functional groups.
Uniqueness
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is unique due to the presence of pentyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7770-68-5 |
|---|---|
Formule moléculaire |
C14H28N2O4 |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
2,3-dihydroxy-N,N'-dipentylbutanediamide |
InChI |
InChI=1S/C14H28N2O4/c1-3-5-7-9-15-13(19)11(17)12(18)14(20)16-10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
DNTPWBUEQMSTPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)C(C(C(=O)NCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
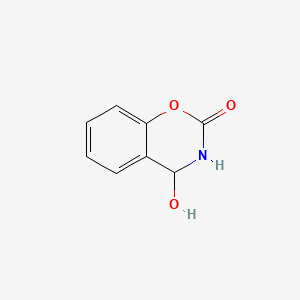
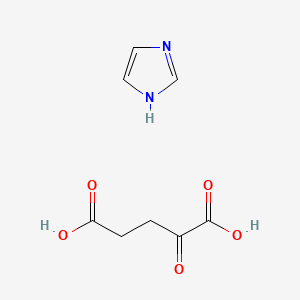
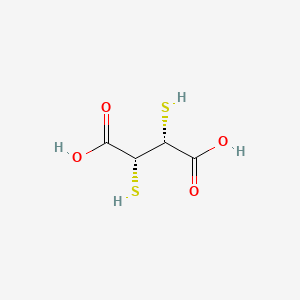
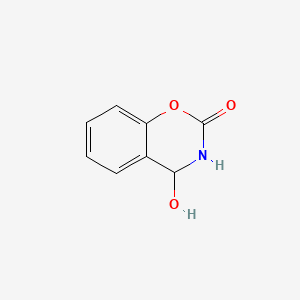
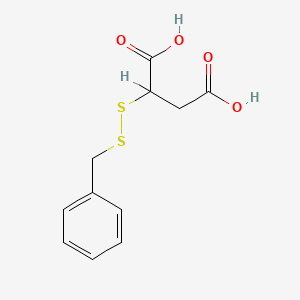


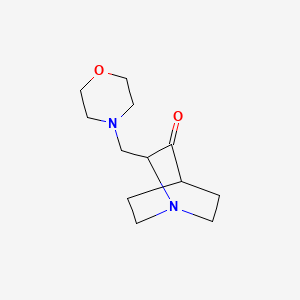
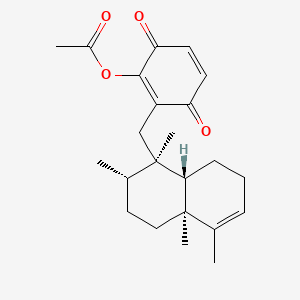
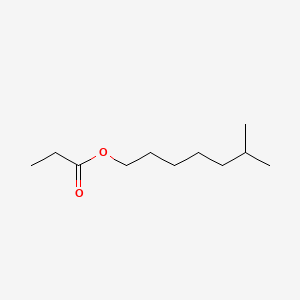
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
